molecular formula C22H36N2O5 B6314991 (S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate CAS No. 1222068-61-2

(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate

Cat. No. B6314991
CAS RN: 1222068-61-2
M. Wt: 408.5 g/mol
InChI Key: JREXEEVIWHXCAG-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate, also known as (S)-tert-butyl-3-amino-4-(2,2-diethoxyethylphenethyl)amino)-4-oxobutanoate, is a synthetic compound that has been studied in recent years as a possible therapeutic agent. This compound has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential applications in scientific research.

Scientific Research Applications

(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate has been studied for its potential applications in scientific research. This compound has been found to be useful in the study of enzyme inhibition, as well as in the study of the structure and function of proteins. In addition, this compound has been studied for its potential to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate is not fully understood. However, it is believed that this compound is able to bind to specific enzymes and proteins in the body, which can then lead to the inhibition of certain biochemical processes. Additionally, this compound has been found to interact with certain receptors in the body, which can lead to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate has been found to possess a wide range of biochemical and physiological effects. These effects include the inhibition of certain enzymes, the inhibition of certain proteins, the inhibition of certain cancer cell growth, and the inhibition of certain physiological processes. In addition, this compound has been found to have an anti-inflammatory effect and to have the potential to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of (S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is relatively stable. Additionally, this compound has been found to possess a wide range of biochemical and physiological effects, which makes it an ideal compound for research. However, this compound also has some limitations. For example, it is not always easy to obtain large quantities of this compound for laboratory experiments, and it is not always easy to obtain a consistent quality of this compound.

Future Directions

There are a number of potential future directions for research involving (S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate. For example, further studies could be conducted to better understand the mechanism of action of this compound, as well as the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, as well as the potential side effects of this compound. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of certain types of cancer cells.

Synthesis Methods

The synthesis of (S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate involves the condensation of tert-butyl-3-amino-4-oxobutanoate and 2,2-diethoxyethylphenethyl amine. This reaction is performed in the presence of aqueous sodium hydroxide, and the resulting product is purified by recrystallization. The synthesis can be conducted in a laboratory setting and is relatively simple to perform.

properties

IUPAC Name

tert-butyl (3S)-3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O5/c1-6-27-20(28-7-2)16-24(14-13-17-11-9-8-10-12-17)21(26)18(23)15-19(25)29-22(3,4)5/h8-12,18,20H,6-7,13-16,23H2,1-5H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREXEEVIWHXCAG-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CC(=O)OC(C)(C)C)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)[C@H](CC(=O)OC(C)(C)C)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101122507
Record name 1,1-Dimethylethyl (3S)-3-amino-4-[(2,2-diethoxyethyl)(2-phenylethyl)amino]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101122507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate

CAS RN

1222068-61-2
Record name 1,1-Dimethylethyl (3S)-3-amino-4-[(2,2-diethoxyethyl)(2-phenylethyl)amino]-4-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222068-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-amino-4-[(2,2-diethoxyethyl)(2-phenylethyl)amino]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101122507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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